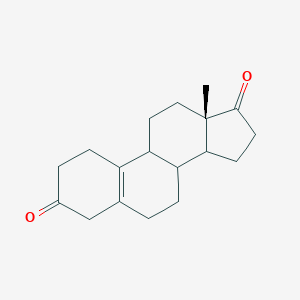

Estr-5(10)-ene-3,17-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Estr-5(10)-ene-3,17-dione is a steroidal compound characterized by its unique structure, which includes a double bond between the fifth and tenth carbon atoms and keto groups at the third and seventeenth positions. This compound is a derivative of estrane and plays a significant role in the synthesis of various steroidal hormones and pharmaceuticals.

准备方法

Synthetic Routes and Reaction Conditions: Estr-5(10)-ene-3,17-dione can be synthesized through several methods. One common approach involves the oxidation of estr-5(10)-ene-3,17-diol using oxidizing agents such as chromium trioxide or pyridinium chlorochromate. Another method involves the dehydrogenation of estr-5(10)-ene-3,17-diol using reagents like chloranil .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-step processes starting from readily available steroidal precursors. The use of protecting groups and selective oxidation steps are crucial to ensure high yields and purity of the final product .

化学反应分析

Types of Reactions: Estr-5(10)-ene-3,17-dione undergoes various chemical reactions, including:

Oxidation: Conversion to this compound can be achieved through oxidation of estr-5(10)-ene-3,17-diol.

Reduction: Reduction of the keto groups can lead to the formation of estr-5(10)-ene-3,17-diol.

Substitution: The compound can undergo nucleophilic substitution reactions at the keto positions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, pyridinium chlorochromate, chloranil.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

Oxidation: this compound.

Reduction: Estr-5(10)-ene-3,17-diol.

Substitution: Various substituted steroidal derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

1. Hormonal Therapies

Estr-5(10)-ene-3,17-dione serves as a precursor in the synthesis of various anabolic steroids and hormonal therapies. Its structural features allow for modifications that enhance anabolic properties while minimizing androgenic effects. For instance, derivatives of this compound are explored for their potential use in treating conditions like muscle wasting and osteoporosis .

2. Cancer Research

Research indicates that certain metabolites of this compound may exhibit anti-cancer properties. Studies have shown that compounds derived from this steroid can inhibit the proliferation of cancer cells, particularly hormone-sensitive tumors such as breast and prostate cancers . The mechanism often involves modulation of estrogen receptors, which can lead to apoptosis in malignant cells.

3. Drug Development

The compound is also significant in drug development for creating selective androgen receptor modulators (SARMs). These compounds aim to provide the benefits of anabolic steroids without the associated side effects, making them attractive for therapeutic use in muscle degeneration diseases .

Sports Medicine

1. Detection of Abuse

this compound is recognized for its role in doping scandals within sports. Its metabolites are often detected in urine samples of athletes. For instance, 19-norandrosterone, a metabolite of this compound, is monitored to enforce anti-doping regulations . The detection methods include gas chromatography-mass spectrometry (GC-MS), which allows for precise identification even at low concentrations.

2. Performance Enhancement

Due to its anabolic properties, this compound has been misused by athletes seeking performance enhancement. Its ability to promote muscle growth and recovery has made it a target for illicit use in competitive sports . Understanding its pharmacokinetics is crucial for developing effective testing protocols.

Analytical Chemistry

1. Metabolite Profiling

In analytical chemistry, this compound is utilized to study metabolic pathways of steroids. Researchers have developed unified metabolism schemes that classify various anabolic androgenic steroids based on their structure and metabolic products . This classification aids in understanding how different steroids are processed in the body and their potential effects.

2. Method Development

The compound's unique structure allows chemists to develop specific analytical methods for its detection and quantification in biological samples. Techniques such as solid-phase extraction followed by GC-MS are commonly employed to isolate and analyze its metabolites from urine samples .

Case Studies

作用机制

The mechanism of action of estr-5(10)-ene-3,17-dione involves its interaction with steroid receptors and enzymes involved in steroid metabolism. The compound can act as a substrate for enzymes such as 17β-hydroxysteroid dehydrogenase, leading to the formation of active steroidal hormones. It can also modulate the activity of steroid receptors, influencing gene expression and cellular functions .

相似化合物的比较

Estr-5(10)-ene-3,17-dione can be compared with other similar steroidal compounds such as:

Estr-4-ene-3,17-dione: Similar structure but with a double bond between the fourth and fifth carbon atoms.

Estr-5(10)-ene-3,17-diol: Similar structure but with hydroxyl groups instead of keto groups at the third and seventeenth positions.

17β-hydroxyestr-5(10)-en-3-one: Similar structure but with a hydroxyl group at the seventeenth position instead of a keto group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

生物活性

Estr-5(10)-ene-3,17-dione, also known as 19-nor-5-androstenedione, is an anabolic-androgenic steroid (AAS) that has garnered attention for its potential biological activities and applications in various fields, including medicine and sports science. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C18H24O2

- Molar Mass : 272.388 g/mol

- CAS Number : 3962-66-1

This compound is a derivative of nandrolone and is characterized by the absence of a methyl group at the 19th carbon position, which distinguishes it from testosterone and other related steroids.

Target Receptors

This compound primarily acts as a ligand for androgen receptors (AR), influencing gene expression linked to growth and metabolism. Its steroid structure allows it to traverse cell membranes easily and bind to intracellular receptors.

Mode of Action

Upon binding to androgen receptors, the compound modulates various biochemical pathways associated with:

- Cell Growth and Differentiation : Promotes anabolic processes in muscle tissue.

- Inflammation Response : Exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Immune Modulation : Influences immune cell proliferation and activity.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it can be administered orally. Its absorption and metabolism involve:

- Biotransformation : The compound undergoes hepatic metabolism, leading to various metabolites that may exhibit different biological activities.

- Elimination Half-life : Specific studies indicate variable half-lives depending on the route of administration and individual metabolism.

Anabolic Effects

Research indicates that this compound possesses significant anabolic effects similar to those of testosterone. It promotes muscle hypertrophy and strength gains in both animal models and human subjects.

Anti-inflammatory Properties

Studies have shown that this compound can reduce inflammation markers in various models, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

- Athletic Performance : A study involving athletes indicated that supplementation with this compound led to improved performance metrics without significant side effects related to traditional anabolic steroids .

- Cancer Research : Research has explored its role in inhibiting the growth of certain cancer cell lines by modulating androgen receptor signaling pathways .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Estr-4-ene-3,17-dione | Double bond between C4 and C5 | Similar anabolic effects |

| 19-Norandrostenedione | Lacks methyl group at C19 | Enhanced anabolic activity |

| Androstenedione | Methyl group at C19 | More potent androgenic effects |

属性

CAS 编号 |

3962-66-1 |

|---|---|

分子式 |

C18H24O2 |

分子量 |

272.4 g/mol |

IUPAC 名称 |

(13S)-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h14-16H,2-10H2,1H3/t14?,15?,16?,18-/m0/s1 |

InChI 键 |

RORYLAUXKSWMQL-GUZDXLFXSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4 |

手性 SMILES |

C[C@]12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4 |

规范 SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4 |

Key on ui other cas no. |

3962-66-1 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。